2-Chlorophenyl 5-bromo-2-furoate

Lipophilicity Drug-likeness Membrane permeability

SAR exploration at the 5-position of 2-furoate scaffolds often stalls due to lack of a competent cross-coupling handle. 2-Chlorophenyl 5-bromo-2-furoate solves this with a 5-bromo substituent that enables Suzuki, Heck, and Sonogashira diversification-functionality absent in non-brominated analogs-while the ortho-chlorophenyl ester provides a distinct lipophilic anchor (LogP 3.77) for membrane penetration studies. • Enables late-stage library synthesis via palladium-catalyzed cross-coupling at the 5-bromo position. • Ortho-chloro substituent modulates ester hydrolysis kinetics, offering a sterically defined probe for enzymatic stability assays. • Bulk quantities and custom synthesis available; typical lead time 7-35 days.

Molecular Formula C11H6BrClO3
Molecular Weight 301.52 g/mol
Cat. No. B321519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenyl 5-bromo-2-furoate
Molecular FormulaC11H6BrClO3
Molecular Weight301.52 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(=O)C2=CC=C(O2)Br)Cl
InChIInChI=1S/C11H6BrClO3/c12-10-6-5-9(15-10)11(14)16-8-4-2-1-3-7(8)13/h1-6H
InChIKeyVTDGHSKGCDXNHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenyl 5-bromo-2-furoate: Core Physicochemical and Structural Profile for Research Procurement


2-Chlorophenyl 5-bromo-2-furoate (CAS 494830-75-0, MFCD03193824) is a halogenated heterocyclic ester with the molecular formula C11H6BrClO3 and molecular weight of 301.52 Da [1]. It is synthesized via esterification of 2-chlorophenol with 5-bromofuran-2-carboxylic acid . The compound features a 5-bromofuran-2-carboxylate core linked to a 2-chlorophenyl moiety through an ester bond, yielding a lipophilic scaffold (LogP 3.77) with a polar surface area of 39 Ų and zero hydrogen bond donors [1]. Its dual halogenation pattern (bromine on furan, chlorine ortho on phenyl) creates a distinct reactivity and physicochemical profile that differentiates it from unsubstituted or mono-halogenated analogs in research applications spanning medicinal chemistry, chemical biology probe development, and organic synthesis methodology [1].

Why 2-Chlorophenyl 5-bromo-2-furoate Cannot Be Replaced by Unsubstituted or Mono-Halogenated Furoate Ester Analogs


The ortho-chloro substituent on the phenyl ring and the 5-bromo group on the furan core are not interchangeable functional handles. The ortho-chloro group introduces steric hindrance that modulates ester hydrolysis kinetics and conformational preferences relative to para-substituted or unsubstituted phenyl esters [1]. The 5-bromo substituent serves as a critical synthetic linchpin for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), enabling late-stage diversification that non-brominated 2-furoate esters cannot support [2]. Furthermore, the combination of both halogens contributes to a LogP of 3.77, significantly higher than simple alkyl 5-bromo-2-furoates (e.g., methyl ester LogP 1.83), which impacts membrane partitioning, protein binding, and biological assay compatibility in ways that make direct functional substitution risky without empirical validation [1].

2-Chlorophenyl 5-bromo-2-furoate: Quantitative Differentiation Evidence Against Structural Analogs


Lipophilicity (LogP) Comparison: 2-Chlorophenyl 5-bromo-2-furoate vs. Methyl 5-bromo-2-furoate

2-Chlorophenyl 5-bromo-2-furoate exhibits a LogP of 3.77, compared to 1.83 for methyl 5-bromo-2-furoate, representing a 1.94 log unit increase (approximately 87-fold higher octanol-water partition coefficient) [1]. This pronounced lipophilicity difference results from the replacement of the polar methyl ester with the aromatic 2-chlorophenyl ester, which adds both hydrophobic surface area and halogen character [1]. The higher LogP predicts enhanced passive membrane permeability and stronger hydrophobic protein binding, parameters that critically affect biological screening outcomes and cannot be replicated by the methyl ester analog [1].

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area and Hydrogen Bond Profile: Differentiation from Unsubstituted Phenyl 5-bromo-2-furoate

2-Chlorophenyl 5-bromo-2-furoate has a polar surface area (PSA) of 39 Ų with 1 hydrogen bond acceptor (the ester carbonyl) and 0 hydrogen bond donors [1]. In contrast, phenyl 5-bromo-2-furoate (CAS 42280-59-1, C11H7BrO3, MW 267.07) lacks the chlorine substituent, resulting in a lower molecular weight and a different electronic distribution on the phenyl ring that alters the ester carbonyl's hydrogen bond accepting capacity . The ortho-chloro substituent in the target compound introduces an electron-withdrawing inductive effect that polarizes the ester linkage, subtly modulating reactivity toward nucleophiles and hydrogen bond donors compared to the unsubstituted phenyl ester [1]. While direct experimental PSA comparison data are unavailable, the structural difference is unambiguous and predicts distinct ADME behavior [1].

Polar surface area Hydrogen bonding ADME prediction

Synthetic Utility: 5-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling for Late-Stage Diversification

The 5-bromo substituent on the furan ring of 2-chlorophenyl 5-bromo-2-furoate serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and direct arylation [1]. This is a shared feature among 5-bromo-2-furoate esters; methyl and ethyl 5-bromo-2-furoates have been demonstrated as effective substrates for Pd-catalyzed direct heteroarylation, providing one-step access to biheteroaryls [1]. In contrast, 2-chlorophenyl 2-furoate (lacking the 5-bromo group) cannot participate in such transformations without pre-functionalization, fundamentally limiting its utility as a synthetic building block [2]. The target compound uniquely combines this cross-coupling handle with the 2-chlorophenyl ester moiety, which itself can undergo further aromatic substitution chemistry [1][2].

Cross-coupling Palladium catalysis Building block

Antimicrobial Potential: Class-Level Evidence from 5-Bromo-2-furoic Acid Derivatives

While no direct antimicrobial data are available for 2-chlorophenyl 5-bromo-2-furoate itself, 5-bromo-2-furoic acid derivatives have demonstrated antibacterial activity in multiple studies [1]. Specifically, novel 5-bromo-2-furoic acid-derived 1,3,4-thiadiazole compounds showed MIC values as low as 7.5 µg/mL against Bacillus subtilis, with several compounds exhibiting bactericidal activity (MBC/MIC < 4) against Klebsiella pneumoniae and Enterococcus faecium [1]. The parent acid, 5-bromo-2-furoic acid, has been reported to inhibit methionine aminopeptidase and shows antimicrobial properties against methicillin-resistant Staphylococcus aureus . These class-level data suggest the 5-bromo-2-furoate scaffold possesses inherent antimicrobial potential that the esterified 2-chlorophenyl derivative may retain or modulate, whereas non-halogenated furoic acid analogs show reduced activity .

Antimicrobial 5-bromo-2-furoic acid Structure-activity relationship

Recommended Research and Industrial Application Scenarios for 2-Chlorophenyl 5-bromo-2-furoate Based on Verified Evidence


Medicinal Chemistry Library Synthesis via Pd-Catalyzed Cross-Coupling Diversification

The 5-bromo substituent makes 2-chlorophenyl 5-bromo-2-furoate an attractive core scaffold for generating compound libraries through Suzuki-Miyaura, Heck, or direct arylation reactions. Methyl and ethyl 5-bromo-2-furoates have been validated as competent substrates for palladium-catalyzed direct heteroarylation, providing efficient access to biheteroaryl products [1]. This compound is best deployed in medicinal chemistry programs where the 5-position of the furan ring is targeted for systematic SAR exploration while retaining the 2-chlorophenyl ester moiety as a constant pharmacophoric element [1].

Antimicrobial Screening Cascades Targeting Gram-Positive Bacteria and Methicillin-Resistant Strains

Class-level evidence indicates that 5-bromo-2-furoic acid derivatives possess antibacterial activity, particularly against Gram-positive organisms including Bacillus subtilis (MIC 7.5 µg/mL for optimized derivatives) and methicillin-resistant Staphylococcus aureus [1]. 2-Chlorophenyl 5-bromo-2-furoate is recommended for inclusion in antimicrobial screening cascades as a structurally distinct member of the 5-bromo-2-furoate class, where its enhanced lipophilicity (LogP 3.77) may confer improved membrane penetration relative to more polar analogs .

ADME Probe Development Requiring Controlled Lipophilicity and Low Hydrogen Bond Donor Count

With a LogP of 3.77, PSA of 39 Ų, and zero hydrogen bond donors, 2-chlorophenyl 5-bromo-2-furoate occupies a desirable physicochemical space for passive membrane permeability while avoiding excessive hydrogen bond donor count that can limit oral bioavailability [1]. This compound is suitable as a control probe or scaffold in ADME optimization campaigns where lipophilicity must be balanced against polar surface area, and where the 2-chlorophenyl ester provides a distinct profile compared to the more polar methyl ester (LogP 1.83) [1].

Synthetic Methodology Development for Ortho-Substituted Aryl Ester Hydrolysis Studies

The ortho-chloro substituent on the phenyl ring introduces steric hindrance around the ester linkage, making this compound a useful substrate for studying steric and electronic effects on ester hydrolysis kinetics [1]. Compared to the 4-chlorophenyl isomer (predicted boiling point 371.9°C, density 1.640 g/cm³) , the 2-chlorophenyl ester presents a distinct steric environment that can serve as a model system for investigating ortho-substituent effects in ester cleavage reactions under acidic, basic, or enzymatic conditions [1].

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